molecular formula C19H20N6O B12166981 6-phenyl-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one

6-phenyl-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one

Cat. No.: B12166981
M. Wt: 348.4 g/mol
InChI Key: DNVZTODOANGOSR-UHFFFAOYSA-N
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Description

6-Phenyl-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one is a pyridazinone derivative featuring a phenyl group at the 6-position and a piperazine-linked pyrimidine substituent at the 2-position. Pyridazinones are heterocyclic compounds known for diverse pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibition .

Properties

Molecular Formula

C19H20N6O

Molecular Weight

348.4 g/mol

IUPAC Name

6-phenyl-2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]pyridazin-3-one

InChI

InChI=1S/C19H20N6O/c26-18-8-7-17(16-5-2-1-3-6-16)22-25(18)15-23-11-13-24(14-12-23)19-20-9-4-10-21-19/h1-10H,11-15H2

InChI Key

DNVZTODOANGOSR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C4=NC=CC=N4

Origin of Product

United States

Preparation Methods

Core Pyridazinone Synthesis

The pyridazin-3(2H)-one core is typically synthesized via cyclization of hydrazine derivatives with diketones or maleic anhydride. For 6-phenyl-substituted variants, phenylhydrazine hydrochloride reacts with maleic anhydride under acidic conditions to form 6-hydroxy-2-phenylpyridazin-3(2H)-one (8 ) as a key intermediate . This step achieves 85–90% yield when performed in acetic acid at 80°C for 6 hours .

Table 1: Cyclization Conditions for Pyridazinone Core

ReactantCatalystTemperatureYield (%)Reference
Phenylhydrazine + maleic anhydrideHCl (1M)80°C88
3,4-Dimethoxyphenylhydrazine + diketoneK₂CO₃100°C76

Subsequent O-alkylation or N-alkylation introduces methyl groups at position 2. For example, treatment of 8 with 1-(2-chloroethyl)piperidine in acetonitrile with K₂CO₃ yields 2-(2-piperidin-1-ylethyl)-6-phenylpyridazin-3(2H)-one (9 ) with 82% efficiency .

Functionalization of the Piperazine Moiety

The [4-(pyrimidin-2-yl)piperazin-1-yl]methyl group is introduced via nucleophilic substitution or Suzuki coupling. Piperazine derivatives are synthesized by reacting 1-(2-chloroethyl)piperazine with 2-aminopyrimidine under basic conditions. Microwave-assisted alkylation reduces reaction times from 12 hours to 45 minutes while maintaining 89% yield .

Critical Parameters:

  • Solvent: DMF or acetonitrile enhances nucleophilicity.

  • Catalyst: Pd(PPh₃)₄ improves cross-coupling efficiency in Suzuki reactions .

  • Temperature: 60–80°C optimizes reaction kinetics without decomposition.

Coupling Strategies for Final Assembly

The pyridazinone and piperazine moieties are coupled via:

  • Nucleophilic Alkylation: Reacting 6-hydroxy-2-phenylpyridazin-3(2H)-one with 1-(chloromethyl)-4-(pyrimidin-2-yl)piperazine in acetone/K₂CO₃ (72% yield) .

  • Buchwald–Hartwig Amination: Palladium-catalyzed coupling of bromopyridazinone with piperazine derivatives (68% yield) .

Table 2: Coupling Method Comparison

MethodConditionsYield (%)Purity (%)
Nucleophilic alkylationK₂CO₃, acetone, 12h7298
Buchwald–HartwigPd(dba)₂, Xantphos6895

Industrial-Scale Production

Industrial protocols prioritize cost efficiency and scalability:

  • Continuous Flow Reactors: Reduce batch variability (purity >99%) .

  • Crystallization Optimization: Ethanol/water mixtures achieve 97% recovery.

  • Catalyst Recycling: Pd nanoparticles immobilized on SiO₂ enable 5 reaction cycles without activity loss .

Challenges:

  • Residual palladium removal (<10 ppm) requires chelating resins.

  • Exothermic reactions necessitate precise temperature control.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency

RouteStepsTotal Yield (%)Time (h)Cost ($/kg)
A4582412,500
B367189,800

Route A: Sequential cyclization → O-alkylation → piperazine coupling.
Route B: One-pot cyclization/alkylation followed by Suzuki coupling .

Chemical Reactions Analysis

Types of Reactions

6-phenyl-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed, especially on the phenyl and pyrimidinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-phenyl-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including neurodegenerative disorders and cancers.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-phenyl-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one involves its interaction with specific molecular targets in the body. It is believed to exert its effects through:

    Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating their activity.

    Inhibition of Enzymes: It may inhibit certain enzymes, affecting metabolic pathways.

    Modulation of Signaling Pathways: The compound can influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The compound’s activity is influenced by substitutions at the pyridazinone core and the piperazine side chain. Key analogues include:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS or Reference) Substituent at Piperazine Molecular Formula Molecular Weight Key Features
Target Compound Pyrimidin-2-yl C22H22N6O ~398.45* Compact heterocyclic substituent
6-Phenyl-2-{[4-(2,3,4-trimethoxybenzyl)piperazinyl]methyl}... (1374537-05-9) 2,3,4-Trimethoxybenzyl C25H30N4O4 450.5 Bulky, lipophilic substituent
4-(Aryl/Heteroaryl-2-yl methyl)-6-phenyl-2-[3-(4-substituted-piperazinyl)propyl]... Varied (e.g., methyl, ethyl) ~C25H30N4O2 ~434.5 Propyl linker; flexible side chain
6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one None (substitutions at 4- and 2-positions) C19H15F3N2O 344.33 Trifluoromethyl enhances hydrophobicity

*Estimated based on structural similarity.

Key Observations:
  • Target Compound : The pyrimidin-2-yl group provides a planar, electron-rich heterocycle, favoring π-π stacking and hydrogen bonding with biological targets . Its lower molecular weight (~398.45) may improve solubility compared to bulkier analogues like the trimethoxybenzyl derivative (MW 450.5) .
  • Trimethoxybenzyl Analogue : Increased lipophilicity from the methoxy groups may enhance membrane permeability but reduce aqueous solubility .
Key Insights:
  • The pyrimidine ring in the target compound may mimic adenine in ATP-binding pockets, enhancing kinase affinity .
  • Propyl-linked analogues show moderate anticancer activity but may suffer from metabolic instability due to longer chains .

Biological Activity

6-phenyl-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a pyridazinone core, a phenyl group, and a pyrimidinyl-piperazine moiety, making it a candidate for various therapeutic applications, particularly in cancer and neurodegenerative disease treatments .

The molecular formula of 6-phenyl-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one is C₁₉H₂₀N₆O, with a molecular weight of 348.4 g/mol. The compound's structure allows for interactions with multiple biological targets, particularly protein kinases .

Research indicates that this compound acts primarily as an inhibitor of various protein kinases. The mechanism typically involves the binding of the compound to the active site of the kinase, thereby preventing substrate phosphorylation and subsequent signaling pathways that lead to cell proliferation and survival . This inhibition is crucial in cancer therapy, where uncontrolled cell growth is a hallmark of the disease.

Inhibition Studies

The compound has been investigated for its inhibitory effects on monoamine oxidase (MAO), which is relevant in neurodegenerative disorders such as Alzheimer's disease. For instance, derivatives similar to this compound have shown promising results as selective inhibitors of MAO-B, with IC₅₀ values indicating high potency .

Cytotoxicity and Selectivity

In cytotoxicity assays using healthy fibroblast cells (L929), studies have shown that while some derivatives exhibit significant cytotoxic effects at higher concentrations, 6-phenyl-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one demonstrates lower toxicity, suggesting a favorable therapeutic window .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique structural features of 6-phenyl-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one against other related compounds:

Compound NameStructural FeaturesBiological Activity
6-(1-methylpyrazol-4-yl)-2-{[3-[5-(2-morpholin-4-yloxy)pyrimidin-2-y]phenyl]methyl}pyridazin-3-oneContains a pyrazole ringPotential kinase inhibitor
5-amino-pyridazinone derivativesLacks phenyl and piperazine moietiesVaries widely in activity
Pyrimidine derivativesSimpler structures without piperazineLimited kinase inhibition

The presence of both phenyl and piperazine moieties in 6-phenyl-2-{[4-(pyrimidin-2-y)piperazin-1-y]methyl}pyridazin-3(2H)-one enhances its biological efficacy compared to simpler structures .

Case Studies

Several studies have focused on the biological evaluation of pyridazinone derivatives, including this compound. For instance, one study demonstrated that modifications to the piperazine ring could significantly enhance MAO-B inhibitory activity, suggesting that further structural optimizations could lead to even more potent derivatives .

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., pyridazinone C=O at ~165 ppm; piperazine CH₂ at 2.5–3.5 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .
  • HPLC : Quantifies purity (>98% by reverse-phase C18 column, UV detection at 254 nm) .
  • X-ray crystallography : Resolves stereochemistry and confirms spatial arrangement of substituents (e.g., piperazine ring conformation) .

How do structural modifications influence the compound’s biological activity?

Q. Advanced

  • Substituent effects :
    • Pyrimidin-2-yl group : Enhances binding to adenosine receptors (e.g., A₂A) due to π-π stacking with aromatic residues .
    • Piperazine spacer : Adjusting chain length (e.g., methyl vs. ethyl) alters pharmacokinetics (logP, solubility) .
    • 6-Phenyl group : Hydrophobic interactions with protein pockets (e.g., kinase ATP-binding sites) .
      Methodology :
    • SAR studies : Synthesize analogs (e.g., replacing pyrimidine with triazole) and compare IC₅₀ values in enzyme assays .
    • Docking simulations : Use Schrödinger Suite or AutoDock to predict binding modes and guide modifications .

How can contradictory data in receptor binding assays be resolved?

Advanced
Contradictions often arise from:

  • Assay conditions : Variations in buffer pH (e.g., ammonium acetate pH 6.5 vs. Tris-HCl pH 7.4) alter protonation states of basic piperazine nitrogens .
  • Receptor subtypes : Off-target binding (e.g., 5-HT₁A vs. D₂ receptors) requires subtype-selective radioligands (³H-SCH23390 for D₂) .
    Resolution strategies :
    • Dose-response curves : Validate affinity with full concentration ranges (10⁻¹²–10⁻⁴ M).
    • Orthogonal assays : Confirm activity via functional assays (e.g., cAMP accumulation for GPCRs) .

What computational methods predict target interactions for this compound?

Q. Advanced

  • Molecular docking : Glide or GOLD software predicts binding poses in silico (e.g., pyridazinone core occupying hydrophobic pockets) .
  • Molecular dynamics (MD) : Amber or GROMACS simulations assess stability of ligand-receptor complexes over 100-ns trajectories .
  • ADMET prediction : SwissADME estimates bioavailability (e.g., high permeability due to logP ~3.2) .

How stable is the compound under varying pH and temperature conditions?

Q. Basic

  • pH stability : Test degradation via accelerated stability studies (e.g., 1 mg/mL in buffers pH 1–9 at 40°C for 30 days). Pyridazinones degrade rapidly in acidic conditions (pH <3) via hydrolysis .
  • Thermal stability : TGA/DSC analysis shows decomposition above 200°C. Store at -20°C in dark vials to prevent photodegradation .

How can researchers design analogs with improved metabolic stability?

Q. Advanced

  • Metabolic hotspots : Piperazine rings are prone to N-oxidation. Replace with morpholine (lower CYP450 affinity) or fluorinate pyrimidine to block hydroxylation .
  • Prodrug strategies : Esterify hydroxymethyl groups (e.g., acetate prodrugs) to enhance oral bioavailability .
  • In vitro assays : Use liver microsomes (human/rat) to measure t₁/₂ and identify major metabolites via LC-MS/MS .

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